molecular formula C7H16NO4P B14149299 Diethyl P-[(formylmethylamino)methyl]phosphonate CAS No. 124456-20-8

Diethyl P-[(formylmethylamino)methyl]phosphonate

Cat. No.: B14149299
CAS No.: 124456-20-8
M. Wt: 209.18 g/mol
InChI Key: XMBKSKKTNLDUFX-UHFFFAOYSA-N
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Description

Diethyl P-[(formylmethylamino)methyl]phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl P-[(formylmethylamino)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate formylmethylamino derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under controlled conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a base, such as triethylamine, and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl P-[(formylmethylamino)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Diethyl P-[(formylmethylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl P-[(formylmethylamino)methyl]phosphonate is unique due to its formylmethylamino group, which imparts distinct reactivity and biological activity. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

CAS No.

124456-20-8

Molecular Formula

C7H16NO4P

Molecular Weight

209.18 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)-N-methylformamide

InChI

InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h6H,4-5,7H2,1-3H3

InChI Key

XMBKSKKTNLDUFX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN(C)C=O)OCC

Origin of Product

United States

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